molecular formula C8H10N2O2 B157178 Methyl 3,5-diaminobenzoate CAS No. 1949-55-9

Methyl 3,5-diaminobenzoate

Cat. No. B157178
CAS RN: 1949-55-9
M. Wt: 166.18 g/mol
InChI Key: IYWLDOMAEQHKJZ-UHFFFAOYSA-N
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Description

Methyl 3,5-diaminobenzoate is a chemical compound that is derived from 3,5-diaminobenzoic acid. The compound is of interest in various fields of chemistry and materials science due to its potential applications in polymer synthesis and its role as a building block for more complex molecules.

Synthesis Analysis

The synthesis of 3,5-diaminobenzoic acid, a precursor to methyl 3,5-diaminobenzoate, can be achieved through the catalytic hydrogenation of 3,5-dinitrobenzoic acid using Pd/C as a catalyst. The process involves optimizing conditions such as temperature and hydrogen pressure to achieve the desired product. The structures of the product and intermediates are confirmed using IR and 1H NMR spectroscopy, ensuring the correct synthesis of the compound .

Molecular Structure Analysis

The molecular structure of derivatives of 3,5-diaminobenzoic acid has been investigated, particularly in the context of triorganotin derivatives. These studies have provided insights into the local and overall molecular structure, including the existence of different tin environments and carboxylate coordination modes. This structural elucidation is based on crystal structure determinations and solid-state vibrational and gamma-emission spectroscopic evidence .

Chemical Reactions Analysis

3,5-Diaminobenzoic acid is a versatile compound that can undergo various chemical reactions. For instance, it can be used to synthesize hyperbranched poly(ester-amide)s. The reaction involves selective acylation of the amino groups and subsequent polycondensation to form star polymers. The degree of polymerization and branching can be determined using 1H NMR spectroscopy, and the reactions are known to involve ester-amide interchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-diaminobenzoic acid and its derivatives are crucial for their application in material science and polymer chemistry. The synthesis and structural analysis of these compounds provide a foundation for understanding their reactivity and potential uses. For example, the ability to control molecular weight through the feed ratio of monomers and star centers during polycondensation is an important aspect of their physical properties that can be exploited in polymer design .

Scientific Research Applications

Methyl 3,5-diaminobenzoate is a chemical compound with the molecular formula C8H10N2O2 . It’s used as a primary and secondary intermediate in various applications . The compound is insoluble in water and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It’s incompatible with strong bases, strong acids, and strong oxidizing agents .

In terms of its physical properties, it has a molecular weight of 166.18 and a melting point between 133 - 135°C .

Methyl 3,5-diaminobenzoate is primarily used as an intermediate in various applications . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone to the final product. Here are some potential applications:

Methyl 3,5-diaminobenzoate is primarily used as an intermediate in various applications . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone to the final product. Here are some potential applications:

Safety And Hazards

Methyl 3,5-diaminobenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 3,5-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWLDOMAEQHKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426654
Record name Methyl 3,5-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-diaminobenzoate

CAS RN

1949-55-9
Record name Methyl 3,5-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (3.7 g) was added dropwise under ice cooling to a solution of 5.0 g (33 mmol) of 3,5-diaminobenzoic acid in 250 ml of methanol, followed by stirring at room temperature for 2 hours and then stirring under heating and reflux for additional 6 hours. After the solvent was distilled out under reduced pressure, the residue was neutralized with aqueous ammonia and then extracted with methylene chloride. The extract was dried over sodium sulfate and then dried up under reduced pressure, whereby 3.3 g of white powder were obtained (yield: 60%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

3,5-Diaminobenzoic acid (Sigma-Aldrich) was esterified using a known procedure (Electrochimica Acta 2001, 46, 3955-3962) with thionyl chloride and anhydrous methanol to give the corresponding methyl ester, methyl 3,5-diaminobenzoate. Methyl 3,5-diaminobenzoate (260.8 mg, 1.9 mmol) was dissolved in dry tetrahydrofuran (5 mL) in a 100 mL vessel under inert atmosphere. Triethylamine (0.7 mL, 4.99 mmol) was then added and the solution was cooled to 0° C. A solution of 2-decyltetradecanoyl chloride from Step 1 in dry tetrahydrofuran (10 mL) was then added slowly, dropwise. The reaction was then allowed to warm slowly to room temperature. After stirring overnight, the reaction was quenched with water and the tetrahydrofuran was removed by rotary evaporation. The crude product residue was then dissolved in diethyl ether (50 mL) and washed with deionized water (20 mL). The ether layer was separated and concentrated to give methyl 3,5-bis(2′-decyltetradecanamido)benzoate as a pale pink solid (1.17 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,5-diaminobenzoate
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Methyl 3,5-diaminobenzoate
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Reactant of Route 6
Methyl 3,5-diaminobenzoate

Citations

For This Compound
83
Citations
HF Chow, J Zhang, CM Lo, SY Cheung, KW Wong - Tetrahedron, 2007 - Elsevier
A family of 3,5-diaminobenzoate derivatives containing different Cbz-protected α- or β-amino side pendant chains and different aromatic-containing ester functionalities was prepared. It …
Number of citations: 23 www.sciencedirect.com
JM Gardiner, J Raftery, IG Beadham… - … New Crystal Structures, 2023 - degruyter.com
The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound …
Number of citations: 3 www.degruyter.com
JR Sasthav, FW Harris - Polymer, 1995 - Elsevier
An investigation was carried out to improve polyimide processability via internal plasticization. This approach entailed the synthesis of a series of diamines in which the length of the …
Number of citations: 32 www.sciencedirect.com
J Hebky, J Polacek - Coll Czech Chem Commun, 1970 - hero.epa.gov
IPA COPYRIGHT: ASHP The preparation of starting compounds for the synthesis of potential radiopaque diagnostic agents, which should possess a high iodine content and a high …
Number of citations: 3 hero.epa.gov
G Pickaert, M Cesario, R Ziessel - The Journal of Organic …, 2004 - ACS Publications
The synthesis of stable and highly organized phenanthroline, terpyridine, and pyridino-oxazoline ligands bearing one or two 4-methyl-3,5-diacylaminophenyl modules equipped with …
Number of citations: 34 pubs.acs.org
Y Li, M Ding, J Xu - Journal of applied polymer science, 1997 - Wiley Online Library
The gas transport properties of a series polyetherimides, which were prepared from 1,4‐bis(3,4‐dicarboxyphenoxy)benzene dianhydride (HQDPA) with 1,3‐phenylenediamine or 3,5‐…
Number of citations: 18 onlinelibrary.wiley.com
BS Ban, YN Rim, YB Kim - Liquid Crystals, 2000 - Taylor & Francis
Polyamic acid precursors were prepared by mixing dianhydride of 3,3',4,4'-benzophenone-tetracarboxylic dianhydride (BTDA), 1,2,3,4-benzene-tetracarboxylic dianhydride (…
Number of citations: 42 www.tandfonline.com
S Umadevi, S Radhika, BK Sadashiva - Liquid Crystals, 2013 - Taylor & Francis
The synthesis and mesomorphic properties of the first three homologous series of symmetrical seven-ring bent-core compounds derived from methyl 3,5-dihydroxybenzoate have been …
Number of citations: 9 www.tandfonline.com
F Miyata, N Nemoto, Y Nagase, J Abe… - Macromolecular …, 1998 - Wiley Online Library
This article describes the synthesis and second‐order nonlinear optical (NLO) properties of polyamides containing an alternating arrangement of cholesteryl or menthyl moieties and an …
Number of citations: 5 onlinelibrary.wiley.com
G Thoma, AG Katopodis, N Voelcker… - Angewandte …, 2002 - Wiley Online Library
The recognition of oligosaccharides by proteins represents the basis of many biologically important events.[1] Individual protein±carbohydrate interactions are generally weak (KD ¼ …
Number of citations: 69 onlinelibrary.wiley.com

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